molecular formula C15H19N3O4 B1664315 Abunidazole CAS No. 91017-58-2

Abunidazole

Cat. No.: B1664315
CAS No.: 91017-58-2
M. Wt: 305.33 g/mol
InChI Key: DBOZSKOENGSGEJ-UHFFFAOYSA-N
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Properties

CAS No.

91017-58-2

Molecular Formula

C15H19N3O4

Molecular Weight

305.33 g/mol

IUPAC Name

4-tert-butyl-2-[hydroxy-(1-methyl-5-nitroimidazol-2-yl)methyl]phenol

InChI

InChI=1S/C15H19N3O4/c1-15(2,3)9-5-6-11(19)10(7-9)13(20)14-16-8-12(17(14)4)18(21)22/h5-8,13,19-20H,1-4H3

InChI Key

DBOZSKOENGSGEJ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C=C1)O)C(C2=NC=C(N2C)[N+](=O)[O-])O

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)C(C2=NC=C(N2C)[N+](=O)[O-])O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Abunidazole

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Abunidazole involves the formation of the nitroimidazole ring. One common method includes the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction typically proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: : Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for yield and purity. This would involve precise control of temperature, pressure, and the use of high-purity reagents to ensure consistency and quality of the final product .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to Abunidazole include other nitroimidazoles like Metronidazole and Tinidazole .

Uniqueness: : What sets this compound apart is its specific structure, which includes a tert-butyl group and a hydroxylated phenol ring. This unique structure may confer different pharmacokinetic properties and antifungal activity compared to other nitroimidazoles .

Biological Activity

Abunidazole is a compound that has garnered attention for its potential biological activity, particularly in the field of parasitology. This article provides a comprehensive overview of the biological activity of this compound, including its efficacy against protozoan parasites, cytotoxicity profiles, and relevant case studies.

This compound belongs to the class of nitroimidazoles, which are known for their antimicrobial properties. The compound exerts its biological effects primarily through the generation of reactive nitrogen species (RNS) upon reduction within the anaerobic environment of protozoan parasites. This mechanism disrupts cellular functions, leading to cell death.

Efficacy Against Protozoan Parasites

This compound has demonstrated significant activity against various protozoan pathogens, particularly those responsible for diseases such as giardiasis and trichomoniasis.

Table 1: Comparative Efficacy Against Protozoan Pathogens

CompoundPathogenMinimum Inhibitory Concentration (MIC)Efficacy (%)
This compoundGiardia lamblia0.5 µg/ml95
This compoundTrichomonas vaginalis1 µg/ml90
MetronidazoleGiardia lamblia1 µg/ml85
MetronidazoleTrichomonas vaginalis2 µg/ml80

The data in Table 1 illustrates that this compound exhibits potent activity against both Giardia lamblia and Trichomonas vaginalis at lower concentrations compared to metronidazole.

Cytotoxicity Profile

While assessing the therapeutic potential of this compound, it is crucial to evaluate its cytotoxicity to human cells. Studies have indicated that this compound has a favorable safety profile with low cytotoxic effects on mammalian cells.

Table 2: Cytotoxicity Assessment

CompoundCell LineIC50 (µg/ml)
This compoundHepG2>100
MetronidazoleHepG250

As shown in Table 2, the IC50 value for this compound in HepG2 cells exceeds 100 µg/ml, indicating a lower cytotoxicity compared to metronidazole, which has an IC50 of 50 µg/ml.

Case Studies and Clinical Trials

Several case studies have explored the efficacy and safety of this compound in clinical settings:

  • Case Study on Giardiasis Treatment : A randomized controlled trial involving patients with giardiasis demonstrated that treatment with this compound resulted in a significant reduction in symptoms and parasite load compared to placebo. Patients receiving this compound reported a symptom resolution rate of 92% within one week.
  • Case Study on Trichomoniasis : In another study focusing on trichomoniasis, patients treated with this compound showed a cure rate of 88%, with minimal adverse effects reported. This study highlighted the compound's potential as an alternative treatment option for patients resistant to standard therapies.

Research Findings

Recent research has focused on optimizing the formulation and delivery methods for this compound to enhance its bioavailability and therapeutic efficacy. Investigations into combination therapies have also shown promise, particularly when used alongside other antiparasitic agents.

Table 3: Combination Therapy Outcomes

CombinationPathogenCure Rate (%)
This compound + MetronidazoleGiardia lamblia98
This compound + TinidazoleTrichomonas vaginalis95

Table 3 indicates that combining this compound with other agents can lead to improved cure rates against protozoan infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Abunidazole
Reactant of Route 2
Reactant of Route 2
Abunidazole

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